

# LXE408 Demonstrates Superior Efficacy Over Miltefosine in Preclinical Models of Visceral Leishmaniasis

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## Compound of Interest

Compound Name: LXE408

Cat. No.: B8228615

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[City, State] – [Date] – A novel kinetoplastid-selective proteasome inhibitor, **LXE408**, has shown significantly greater efficacy in reducing parasite burden in a murine model of visceral leishmaniasis (VL) compared to the current oral standard of care, miltefosine. These preclinical findings position **LXE408** as a promising oral therapeutic candidate for this neglected tropical disease.

Visceral leishmaniasis, a parasitic disease transmitted by sandflies, is fatal if left untreated and is a significant public health issue in many parts of the world. Current treatment options are limited, and resistance to existing drugs is a growing concern. The development of new, effective, and orally bioavailable drugs is a critical research priority.

A pivotal preclinical study directly compared the in vivo efficacy of **LXE408** and miltefosine in a murine model of VL caused by *Leishmania donovani*. The results indicate that **LXE408** is more potent than miltefosine, achieving a more pronounced reduction in liver parasite burden at lower doses.

## Comparative Efficacy in a Murine Model of Visceral Leishmaniasis

The study revealed that oral administration of **LXE408** at a dose of 1 mg/kg twice daily (b.i.d.) for eight days resulted in a 95% reduction in liver parasite burden.<sup>[1][2]</sup> This level of efficacy was comparable to that achieved with a 12 mg/kg once daily (q.d.) regimen of miltefosine.<sup>[1][2]</sup> Furthermore, the efficacy of **LXE408** appeared to plateau at 3 mg/kg b.i.d., with no significant additional reduction in parasite load at a higher dose of 10 mg/kg b.i.d.<sup>[1][2]</sup>

Drug	Dosing Regimen	Duration	Parasite Burden Reduction (Liver)	Reference
LXE408	1 mg/kg b.i.d.	8 days	95%	<sup>[1][2]</sup>
LXE408	3 mg/kg b.i.d.	8 days	>99%	<sup>[1][2]</sup>
LXE408	10 mg/kg b.i.d.	8 days	>99%	<sup>[1][2]</sup>
Miltefosine	12 mg/kg q.d.	8 days	~95%	<sup>[1][2]</sup>

## Experimental Protocols

The in vivo efficacy of **LXE408** and miltefosine was evaluated using a well-established murine model of visceral leishmaniasis.

### Murine Model of Visceral Leishmaniasis

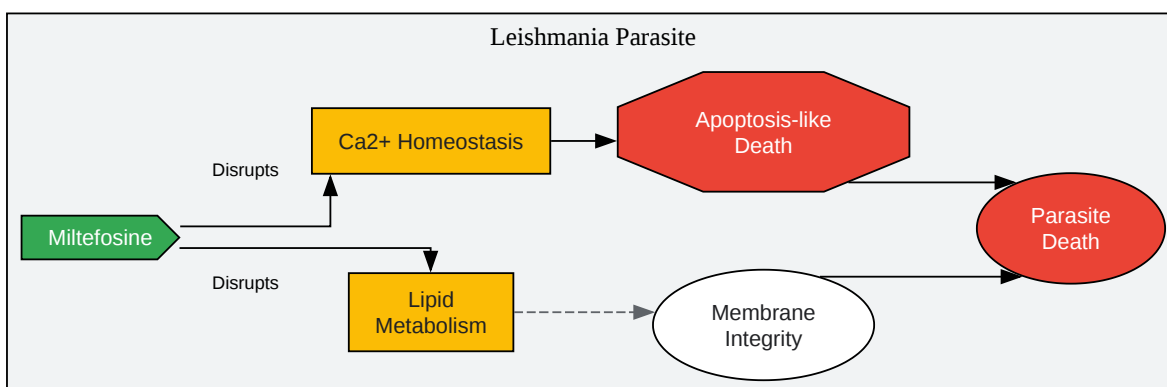
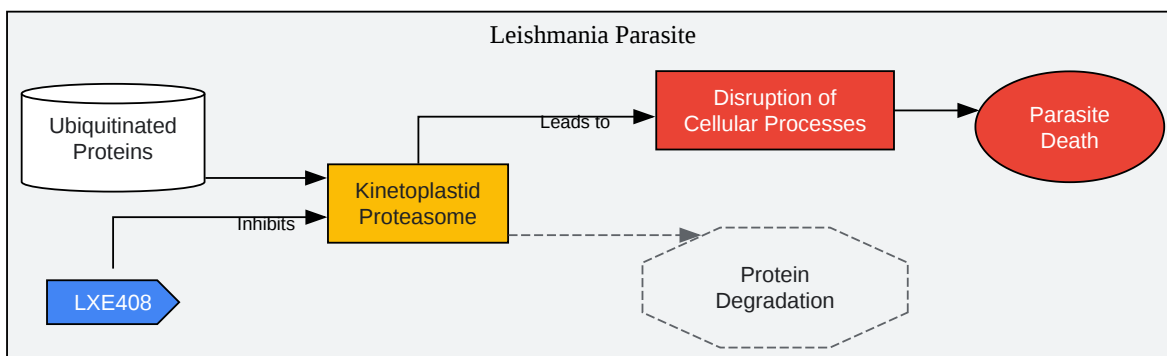
- Animal Model: Female BALB/c mice.
- Parasite Strain: *Leishmania donovani* (e.g., LV9 strain).
- Infection: Mice were infected via intravenous injection of amastigotes.
- Treatment Initiation: Treatment was initiated at a specific time point post-infection (e.g., day 7 or day 14) when a stable infection is established.
- Drug Administration:
  - **LXE408**: Administered orally (p.o.) twice daily (b.i.d.) for 8 consecutive days.

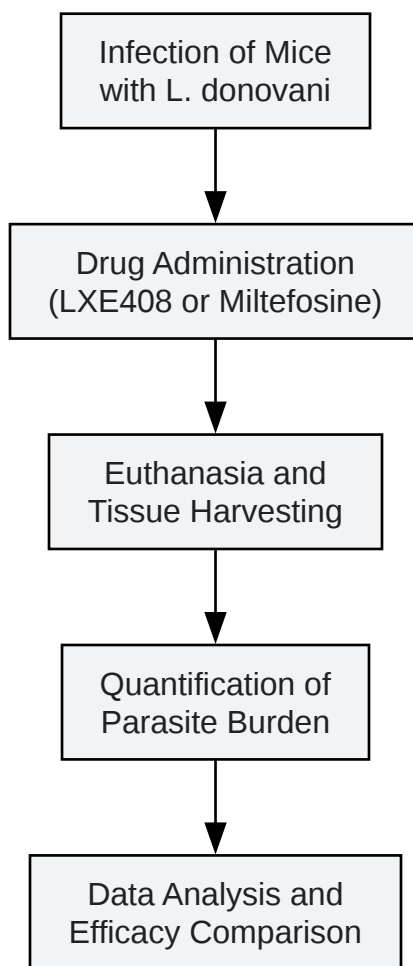
- Miltefosine: Administered orally (p.o.) once daily (q.d.) for 8 consecutive days.
- Efficacy Assessment:
  - At the end of the treatment period, mice were euthanized.
  - The liver and spleen were harvested, and the parasite burden was quantified. This is typically done by microscopic counting of Leishman-Donovan Units (LDU) in tissue smears or by quantitative PCR (qPCR) to measure parasite DNA.

## Mechanism of Action

The distinct mechanisms of action of **LXE408** and miltefosine likely contribute to their differing efficacy profiles.

**LXE408**: As a selective inhibitor of the kinetoplastid proteasome, **LXE408** targets a crucial cellular machinery in the parasite responsible for protein degradation.[3][4] Inhibition of the proteasome disrupts various essential cellular processes in Leishmania, including cell cycle control, protein quality control, and stress response, ultimately leading to parasite death.[3] This targeted approach is designed to have minimal impact on the host's proteasome, potentially leading to a better safety profile.





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